H3B-5942 free base

Overview

Description

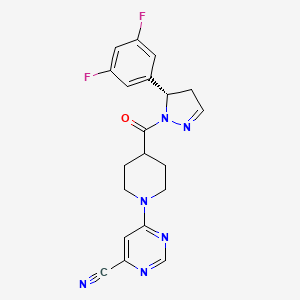

H3B-5942 is a selective, irreversible, and orally active estrogen receptor covalent antagonist . It inactivates both wild-type and mutant ERα by targeting Cys530, with K i s of 1 nM and 0.41 nM, respectively . H3B-5942 reduces ERα target gene GREB1 and shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .

Synthesis Analysis

The development of H3B-5942 involved structure-based drug design to improve the potency of the core scaffold to further enhance the antagonistic activity in addition to covalent engagement . The design of this antagonist was based on its ability to covalently target a unique cysteine in ER .Molecular Structure Analysis

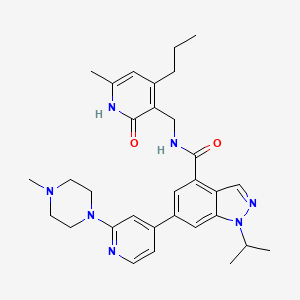

The chemical formula of H3B-5942 is C31H34N4O2. It has an exact mass of 494.27 and a molecular weight of 494.639 .Chemical Reactions Analysis

H3B-5942 covalently modifies cysteine 530 in the ligand-binding domain of wild-type estrogen receptor α (ERα) and ERα Y537S . Computational examination of the crystal structure of H3B-5942 bound to ERα using fast Fourier transform (FFT) mapping highlights potential areas for expansion into adjacent hydrophobic pockets and opportunities to pick up additional hydrogen bond interactions .Scientific Research Applications

1. Breast Cancer Treatment

H3B-5942, identified as a selective estrogen receptor covalent antagonist (SERCA), is significant in the treatment of ERαWT and ERαMUT breast cancer. It inactivates both wild-type and mutant ERα by targeting Cys530 and enforcing a unique antagonist conformation. This compound has shown increased antagonist activity in vitro across a panel of ERαWT and ERαMUT cell lines and demonstrated superior antitumor activity in vivo compared to standard-of-care agents. H3B-5942's efficacy can be enhanced in combination with CDK4/6 or mTOR inhibitors in both cell lines and tumor models (Puyang et al., 2018).

2. Structural and Vibrational Study of Histamine Free-Base

A study using infrared and Raman spectroscopy along with Density Functional calculations explored the structure of histamine free-base in aqueous solution. This research provided insights into the tautomeric equilibrium of histamine free-base, contributing to a better understanding of its behavior in solutions (Ramírez et al., 2003).

3. Genome Editing

H3B-5942 has been indirectly related to advancements in genome editing. The development of base editing, a genome-editing approach that enables the conversion of one base pair into another without double-stranded DNA cleavage, was facilitated by the use of similar compounds. This application is limited by off-target activity and reliance on intracellular DNA delivery, but improvements have been made in both areas (Rees et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor alpha (ERα) . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells . The compound is potent against both wild-type ERα and mutant ERα .

Mode of Action

The compound covalently inactivates both wild-type and mutant ERα by targeting a unique cysteine residue, cysteine-530 (C530) . This engagement enforces a unique antagonist conformation . The compound belongs to a class of ERα antagonists referred to as selective estrogen receptor covalent antagonists .

Biochemical Pathways

The compound acts by reducing ERα pathway activity, which is a highly effective strategy for treating a subset of ERα positive breast cancer . The ERα pathway becomes dysregulated in the oncogenic setting to support tumor growth . The compound’s action results in ligand-independent activation of the ERα pathway .

Pharmacokinetics

The compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . The compound is expected to be mostly cleared via hepatic phase 1 metabolism .

Result of Action

The compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα wild-type and ERα Y537S breast cancer that was superior to fulvestrant . It exhibits encouraging preclinical activity against CDK4/6i naïve and resistant ERα wild-type and ERα mutant tumors .

Action Environment

The emergence of C530 mutations could promote resistance to the compound . The compound maintains potency even in the context of erα c530 mutations . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα wild-type and ERα mutant cell lines and/or tumor models .

Safety and Hazards

Future Directions

H3B-5942 has shown significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer, superior to fulvestrant . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα WT and ERα MUT cell lines and/or tumor models . This suggests a promising future for H3B-5942 in the treatment of endocrine therapy–resistant ERα+ breast cancer harboring wild-type or mutant ESR1 .

Biochemical Analysis

Biochemical Properties

H3B-5942 plays a significant role in biochemical reactions by interacting with the estrogen receptor alpha (ERα). It covalently modifies cysteine 530 in the ligand binding domain of wild-type ERα and ERα Y537S . This interaction enforces a unique antagonist conformation, blocking ERα-dependent transcription in breast cancer cells .

Cellular Effects

H3B-5942 has profound effects on various types of cells and cellular processes. It reduces the expression of the ERα target gene GREB1 . This compound shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .

Molecular Mechanism

The molecular mechanism of H3B-5942 involves its interaction with ERα at the molecular level. It covalently modifies cysteine 530, enforcing a unique antagonist conformation . This interaction blocks ERα-dependent transcription in breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, H3B-5942 demonstrates significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer . It has been shown to suppress tumor growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of H3B-5942 vary with different dosages. It has been shown to inhibit tumor growth in a dose-dependent manner in both MCF7 xenograft model and in ERα Y537S/WT ST941 model .

Metabolic Pathways

The specific metabolic pathways that H3B-5942 is involved in are not clearly defined in the available literature. Its primary mechanism of action involves the estrogen receptor pathway, where it interacts with ERα .

Subcellular Localization

The specific subcellular localization of H3B-5942 is not clearly defined in the available literature. Given its mechanism of action, it is likely to be localized in the nucleus where ERα is typically found .

properties

IUPAC Name |

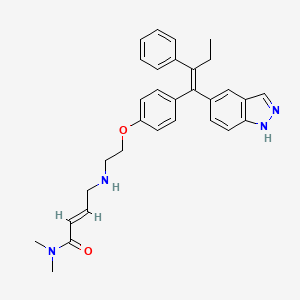

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAUIDXIQATDBT-GIHLFXONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes H3B-5942 unique compared to existing endocrine therapies for breast cancer?

A1: H3B-5942 distinguishes itself through its unique mechanism of action. It functions as a selective estrogen receptor covalent antagonist (SERCA), directly targeting cysteine-530 (C530) within the estrogen receptor alpha (ERα) binding site. [] This covalent interaction irreversibly blocks ERα activity, effectively inhibiting the growth of both wild-type (ERαWT) and mutant (ERαMUT) breast cancer cells. [, , ] This is particularly important because mutations in ERα can lead to resistance against traditional endocrine therapies. [, ]

Q2: How does the covalent binding of H3B-5942 to ERα affect its activity against resistant breast cancer cells?

A2: H3B-5942's covalent interaction with C530 induces a distinct antagonist conformation within the ERα binding site. [, ] This enforced conformation enhances its antagonistic activity, leading to superior efficacy against both ERαWT and ERαMUT breast cancer cells compared to standard-of-care treatments like fulvestrant. [, ] This increased potency against resistant cells, particularly those harboring the common Y537S mutation, makes H3B-5942 a promising candidate for overcoming endocrine therapy resistance. []

Q3: Has H3B-5942 demonstrated synergistic effects with other therapeutic agents in preclinical studies?

A3: Yes, preclinical studies have shown that H3B-5942 acts synergistically with CDK4/6 and mTOR inhibitors. [] Combining H3B-5942 with these inhibitors further enhances its antitumor activity in both ERαWT and ERαMUT cell lines and tumor models. [] This synergistic potential suggests that H3B-5942 could be effectively incorporated into combination therapy regimens for improved treatment outcomes.

Q4: What strategies were employed to improve upon the initial H3B-5942 compound and address potential resistance mechanisms?

A4: Recognizing the potential for emerging C530 mutations to confer resistance to H3B-5942, researchers utilized structure-based drug design to develop a next-generation compound, H3B-6545. [] H3B-6545 retains the covalent binding mechanism targeting C530 while exhibiting enhanced potency against both ERαWT and ERαMUT, even in the presence of C530 mutations. [] This proactive approach aims to mitigate the risk of acquired resistance and broaden the therapeutic window of this class of ERα antagonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)